N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]naphthalene-1-carboxamide
CAS No.:
Cat. No.: VC16360066
Molecular Formula: C21H14N4O2S2
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H14N4O2S2 |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C21H14N4O2S2/c1-12-17(20-23-18(25-27-20)16-10-5-11-28-16)29-21(22-12)24-19(26)15-9-4-7-13-6-2-3-8-14(13)15/h2-11H,1H3,(H,22,24,26) |
| Standard InChI Key | FUJLXIPXCBMIGS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CC=CC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CS5 |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₂₁H₁₄N₄O₂S₂, with a molecular weight of 418.5 g/mol . Its IUPAC name reflects the Z-configuration of the thiazole ring and the substitution pattern of the oxadiazole and thiophene groups. Key structural features include:
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Thiazole core: A 4-methyl-substituted thiazole ring with an exocyclic double bond (Z-configuration) at position 2.
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Oxadiazole-thiophene moiety: A 1,2,4-oxadiazole ring linked to a thiophene group at position 5 of the thiazole .
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Naphthalene carboxamide: A naphthalene-1-carboxamide group attached to the thiazole’s nitrogen .
Table 1: Molecular Properties
The Z-configuration of the thiazole ring is critical for stabilizing the planar geometry, facilitating π-π interactions with biological targets. The oxadiazole and thiophene groups enhance electron delocalization, potentially improving binding affinity .
Synthesis and Optimization
The synthesis involves multi-step organic reactions, as outlined in patent literature and chemical databases . Key steps include:
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Thiazole Formation: Condensation of 4-methylthiazol-2-amine with naphthalene-1-carbonyl chloride to form the carboxamide intermediate.
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Oxadiazole Coupling: Cyclization of a thiophene-substituted amidoxime with the thiazole intermediate under acidic conditions .
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Purification: Crystallization using ethanol or dimethylformamide (DMF) to achieve >95% purity.
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Naphthalene-1-carbonyl chloride, DCM, RT, 12h | 78% | |
| 2 | NH₂OH·HCl, NaOAc, EtOH, reflux, 6h | 65% | |
| 3 | Recrystallization (EtOH/DMF) | 95% |
Optimization challenges include minimizing side reactions during oxadiazole formation, which are sensitive to moisture and temperature . Microwave-assisted synthesis has been proposed to enhance reaction efficiency .
Spectroscopic Characterization
Advanced spectroscopic techniques confirm the compound’s structure:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 8.25–7.45 (m, 7H, naphthalene-H), 7.20 (d, J = 3.6 Hz, 1H, thiophene-H), 2.45 (s, 3H, CH₃) .
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IR (KBr): 1680 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N stretch).
The IR data corroborate the presence of carboxamide and oxadiazole functional groups, while NMR confirms regioselective substitution.
Biological Activities and Mechanisms
Preliminary studies suggest diverse biological activities:
Anticancer Activity
In silico studies predict activity against breast cancer cell lines (MCF-7) through HDAC inhibition, analogous to structurally related trifluoroethanone derivatives . The naphthalene moiety intercalates DNA, while the oxadiazole group chelates zinc ions in HDAC’s active site .
Agricultural Applications
Patent data highlight derivatives of 1,2,4-oxadiazole as fungicides . While direct evidence is lacking, the thiophene group’s electron-withdrawing properties may enhance antifungal activity against Fusarium spp. .
Applications in Materials Science
The compound’s extended π-system and heteroaromaticity make it a candidate for organic semiconductors. Theoretical calculations predict a bandgap of 2.8 eV, suitable for photovoltaic devices . Thin-film studies show conductivity of 10⁻⁴ S/cm, comparable to polythiophene derivatives .
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